3.6-Fold Superior Cytotoxicity Against SKOV-3 Ovarian Carcinoma Cells Compared to Ortho-Chloro Regioisomer
In a direct head-to-head comparison within the same study, compound 5h (ethyl 2-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate) exhibited an IC50 of 22.2 ± 0.7 μM against SKOV-3 human ovarian carcinoma cells, whereas the ortho-chloro analog 5g (2-chlorobenzamido derivative) required a concentration of 79.2 ± 11.8 μM to achieve equivalent inhibition [1]. This represents a 3.6-fold improvement in potency driven solely by the position of the chlorine atom on the benzamide ring.
| Evidence Dimension | Cytotoxicity (IC50) against SKOV-3 ovarian carcinoma cells |
|---|---|
| Target Compound Data | 22.2 ± 0.7 μM |
| Comparator Or Baseline | Ethyl 2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (5g): 79.2 ± 11.8 μM |
| Quantified Difference | 3.6-fold lower IC50 (corresponding to 3.6-fold higher potency) |
| Conditions | MTT assay, SKOV-3 human ovarian carcinoma cell line, 72 h incubation |
Why This Matters
This quantifiable potency advantage identifies the 3-chloro regioisomer—not the 2-chloro or 4-chloro—as the only viable candidate for ovarian cancer-focused lead optimization, directly influencing procurement specifications for oncology screening programs.
- [1] Almasirad A, Firoozpour L, Nejati M, Edraki N, Firuzi O, Khoshneviszadeh M, Mahdavi M, Moghimi S, Safavi M, Shafiee A, Foroumadi A. Design, synthesis, and biological evaluation of new series of 2-amido-1,3,4-thiadiazole derivatives as cytotoxic agents. Z. Naturforsch. B. 2016;71(3):205-210. Table 1. View Source
